3-Amino-4-chlorobenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70502-87-3 |
|---|---|
Molecular Formula |
C6H6ClNS |
Molecular Weight |
159.64 g/mol |
IUPAC Name |
3-amino-4-chlorobenzenethiol |
InChI |
InChI=1S/C6H6ClNS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 |
InChI Key |
GWYXGAVKUBLXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)N)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements
Direct Synthesis Routes for 3-Amino-4-chlorobenzenethiol and Isomers
Direct synthetic approaches to this compound often involve the strategic manipulation of nitro-aromatic compounds, leveraging well-established reduction and functional group interconversion reactions.
A prominent method for the synthesis of this compound involves the reduction of 4-chloro-3-nitrobenzenesulfonyl chloride. nih.govchemicalbook.comsolubilityofthings.com In a typical procedure, this precursor is treated with a reducing agent such as tin(II) chloride dihydrate in the presence of hydrochloric acid. nih.gov The reaction is initially cooled and then heated to reflux, which simultaneously reduces the nitro group to an amine and the sulfonyl chloride group to a thiol. nih.gov The final product is isolated through extraction and can be purified by column chromatography. nih.gov This one-pot reaction provides a direct route to the target molecule.
Another approach involves a multi-step synthesis that begins with the chlorination of a suitable precursor to introduce the chloro group at the 4-position, followed by nitration to place a nitro group at the 3-position. The nitro group is then subsequently reduced to an amino group.
Thiolation and amination strategies offer alternative pathways to this compound. These methods may involve the introduction of the thiol and amino groups onto a pre-existing chlorobenzene (B131634) framework. For instance, a thiourea (B124793) intermediate route has been proposed for analogous thiophenol syntheses. This pathway starts with the conversion of a starting material like 4-chloro-3-nitrobenzoic acid into a thiourea derivative, which is then hydrolyzed to yield the thiol.
Synthesis of Closely Related Amino(chloro)benzenethiols (e.g., 2-Amino-4-chlorobenzenethiol)
The synthesis of isomers such as 2-amino-4-chlorobenzenethiol (B107409) is also of significant interest, with various methodologies developed for their preparation. mdpi.comsigmaaldrich.comgoogle.com
The synthesis of related compounds can sometimes start from substituted benzoic acids. For example, the synthesis of 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride involves the use of 4-amino-3-mercaptobenzoic acid, which is reacted with para-nitro benzoyl chloride. mdpi.com This intermediate is then treated with thionyl chloride. mdpi.com
Condensation and cyclization reactions are widely employed in the synthesis of benzothiazole (B30560) derivatives, which are structurally related to amino(chloro)benzenethiols. indexcopernicus.comresearchgate.netmdpi.com A common method involves the condensation of an ortho-amino thiophenol with various reagents like aldehydes, carboxylic acids, or acyl chlorides. researchgate.netmdpi.com For instance, 2-substituted benzothiazoles can be synthesized by reacting 2-aminobenzenethiol with aldehydes. mdpi.comresearchgate.net The reaction of 2-amino-4-chlorobenzenethiol with benzaldehyde (B42025) can yield 5-chloro-2-phenylbenzothiazole. researchgate.net
The Herz reaction is another method used for preparing 2-aminobenzenethiols, where an arylamine is treated with sulfur monochloride to form a thiazothiolium chloride (Herz compound). isuct.ru Subsequent alkaline hydrolysis yields the sodium salt of the 2-aminobenzenethiol. isuct.ru
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for improving the yield and purity of the synthesized compounds. For the reduction of 4-chloro-3-nitrobenzenesulfonyl chloride, the reaction time and temperature are key parameters. The reaction is often monitored by thin-layer chromatography to determine its completion. Purification techniques such as recrystallization or column chromatography are essential to isolate the pure product.
In the synthesis of related benzothiazoles, various catalysts and reaction conditions have been explored to enhance yields. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes has been catalyzed by ammonium (B1175870) chloride in a methanol-water mixture at room temperature. mdpi.com Other approaches have utilized catalysts like bakers' yeast for the condensation of 2-aminothiophenol and aldehydes. rjpbcs.com The choice of solvent and base can also significantly impact the outcome of these reactions.
An increasing focus on environmental stewardship and process safety in chemical production has driven the development of greener synthetic methodologies for producing aminobenzenethiols. These efforts aim to replace traditional synthesis routes, which frequently involve hazardous reagents, volatile organic solvents, and high energy consumption, with more sustainable alternatives.
A key area of advancement is the application of catalytic transfer hydrogenation (CTH) for the reduction of nitroarenes to the corresponding anilines, a fundamental step in the synthesis of many aminobenzenethiols. CTH provides a safer alternative to methods that use highly flammable molecular hydrogen or stoichiometric metal reductants. For instance, research has shown that formic acid and its salts, or alcohols like isopropanol, can serve as effective hydrogen donors in the presence of catalysts such as palladium on carbon (Pd/C) or iron complexes. encyclopedia.pub These reactions can often be performed in greener solvents like water or ethanol, reducing reliance on volatile organic compounds. encyclopedia.pub
One-pot syntheses represent another significant green chemistry strategy, enhancing atom economy and minimizing waste by reducing the number of intermediate separation and purification stages. Researchers have developed iron-catalyzed one-pot tandem reactions for synthesizing 2-aminobenzothiazole (B30445) derivatives from 2-aminobenzenethiols in water, eliminating the need for ligands and simplifying the process. clockss.org
The adoption of alternative energy sources, including microwave irradiation, has also been shown to improve the efficiency of these syntheses. Microwave-assisted oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters under solvent-free conditions can lead to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.org Furthermore, the use of reusable, heterogeneous catalysts, such as samarium triflate in aqueous media for the condensation of o-amino(thio)phenols and aldehydes, aligns with green principles by simplifying catalyst recovery and reuse. organic-chemistry.org
The synthesis of the specific compound, this compound, has been reported via the reduction of 4-chloro-3-nitrobenzenesulfonyl chloride using tin(II) chloride in hydrochloric acid. nih.gov While effective, this method uses a heavy metal reagent. Applying green chemistry principles would involve substituting the tin(II) chloride with a more environmentally benign CTH system.
The following table summarizes research findings that exemplify the application of green chemistry principles to the synthesis of aminobenzenethiols and their derivatives.
| Precursor(s) | Reaction Type | Catalyst/Reagent | Solvent | Key Green Advantages | Yield (%) |
| Substituted 2-Aminobenzenethiol, β-diketone/β-ketoester | Microwave-assisted oxidative condensation | Hydrazine hydrate | Solvent-free | Reduced reaction time, energy efficiency, elimination of solvent waste. asianpubs.org | High |
| 2-Aminobenzenethiol, Isothiocyanate | One-pot tandem addition/cyclization | Fe(NO₃)₃·9H₂O | Water | Use of an inexpensive, non-toxic metal catalyst; aqueous medium; ligand-free conditions. clockss.org | Moderate to excellent |
| o-Amino(thio)phenol, Aldehyde | Condensation | Samarium triflate | Water | Use of a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.org | Good to excellent |
| Aromatic and Aliphatic Nitro Compounds | Catalytic Transfer Hydrogenation | Fe(BF₄)₂·6H₂O / Tetraphosphorus | Not specified | Avoids flammable H₂ gas; utilizes an efficient iron catalyst. encyclopedia.pub | High |
Advanced Chemical Reactivity and Mechanistic Studies
Nucleophilic Character of the Thiol Group
The thiol group (-SH) of 3-Amino-4-chlorobenzenethiol is a primary site for nucleophilic reactions. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The thiolate anion (RS⁻), formed under basic conditions, is a particularly potent nucleophile.
The thiol group readily reacts with a variety of electrophiles, leading to the formation of new carbon-sulfur bonds. These derivatization reactions are fundamental in synthetic chemistry for creating more complex molecules. The sulfhydryl group's nucleophilicity allows it to attack electron-deficient centers, resulting in thioether or thioester linkages.
Soft electrophiles, in particular, show a preference for reacting with the soft nucleophilic thiolate anion of cysteine residues in proteins, a principle that also applies to simpler thiol-containing molecules like this compound. nih.gov Derivatization often involves reagents that specifically target the thiol group, allowing for selective modification even in the presence of other nucleophilic sites like the amino group. This selectivity can be controlled by adjusting reaction conditions, such as pH. For instance, fluorogenic reagents like 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F) are used for the derivatization of thiols under controlled temperature conditions to ensure accurate determination. nih.gov
Table 1: Examples of Thiol Group Derivatization Reactions
| Electrophile Class | Reagent Example | Product Type |
|---|---|---|
| Alkyl Halides | Methyl Iodide | Thioether |
| Acyl Halides | Acetyl Chloride | Thioester |
| α,β-Unsaturated Carbonyls | Acrolein | Michael Adduct |
| Fluorogenic Reagents | ABD-F | Fluorescent Thiol Adduct |
The oxidation of thiols to disulfides is a common and important transformation in organic and biological chemistry. biolmolchem.com this compound can undergo oxidative coupling to form the corresponding disulfide, 2,2'-diamino-3,3'-dichlorodiphenyl disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol.
Various oxidizing agents can facilitate this dimerization. The process can be catalyzed by metal ions or proceed under the influence of reagents like dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. biolmolchem.com The conversion is a two-electron oxidation process and is crucial in synthesizing symmetrical disulfides, which are valuable intermediates in various chemical syntheses. nih.gov The reaction is generally selective for the thiol group, leaving the amino group intact, although over-oxidation to sulfonic acids can occur with harsh oxidants. biolmolchem.com
Figure 1: General scheme for the oxidative dimerization of this compound to its corresponding disulfide.Reactivity of the Amino Group in Condensation and Cyclization Reactions
The primary amino group in this compound is a key nucleophile that participates in a wide array of condensation and cyclization reactions, particularly with carbonyl compounds. These reactions are foundational for the synthesis of a diverse range of heterocyclic systems.
The condensation of a primary amine with an aldehyde or a ketone is a classic method for forming an imine, commonly known as a Schiff base. semanticscholar.org The amino group of this compound readily reacts with various aromatic and aliphatic aldehydes to form the corresponding N-substituted imines. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. mdpi.com
The reaction is often catalyzed by acids or bases and may require the removal of water to drive the equilibrium toward the product. For example, the reaction of this compound with substituted benzaldehydes in a suitable solvent like methanol or ethanol yields the corresponding Schiff base derivatives. nih.govjocpr.com These compounds are of significant interest due to their biological activities and roles as ligands in coordination chemistry.
Table 2: Schiff Base Formation with Various Aldehydes
| Aldehyde | Catalyst | Product |
|---|---|---|
| Benzaldehyde (B42025) | Acetic Acid | N-(phenylmethylidene)-3-amino-4-chlorobenzenethiol |
| Salicylaldehyde (B1680747) | None (reflux) | 2-(((5-chloro-2-mercaptophenyl)imino)methyl)phenol |
| 4-Nitrobenzaldehyde | Acetic Acid | N-(4-nitrophenyl)methylidene)-3-amino-4-chlorobenzenethiol |
This compound is a valuable precursor for the synthesis of benzothiazoles, a class of heterocyclic compounds with significant pharmaceutical and industrial applications. nih.govresearchgate.net The most common synthetic route involves the condensation of an o-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride. nih.govresearchgate.net
The reaction with aldehydes, for instance, typically involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole (B30560) ring. nih.gov Various catalysts and oxidizing agents, including iodine, hydrogen peroxide, and even air (oxygen), can be employed to facilitate this transformation. nih.govorganic-chemistry.org The use of green chemistry principles, such as using water as a solvent or employing metal-free catalysts, has been a focus of recent research in benzothiazole synthesis. nih.govorganic-chemistry.org
Similarly, condensation with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of 2-substituted benzothiazoles. mdpi.com
Combined Reactivity of Thiol and Amino Functionalities
The proximate arrangement of the amino and thiol groups in this compound allows for concerted or sequential reactions involving both functionalities. This dual reactivity is particularly powerful in the synthesis of fused heterocyclic systems where both the nitrogen and sulfur atoms are incorporated into a new ring structure.
One prominent example is the synthesis of phenothiazines and related structures. While the direct synthesis from this compound is less common, its derivatives can undergo intramolecular cyclization reactions. For example, after the amino group has reacted (e.g., to form an amide or a Schiff base), the thiol group can participate in a subsequent ring-closing reaction.
This compound is also a key building block for 1,5-benzothiazepines. The reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds is a well-established method for synthesizing these seven-membered heterocyclic rings. The reaction proceeds through a Michael addition of the thiol group to the double bond, followed by the condensation of the amino group with the carbonyl group to form the final ring structure. This compound can be used to synthesize 2,3-dihydro-1,5-benzothiazepin-4-(5H)-ones. This demonstrates the powerful synthetic utility derived from the cooperative reactivity of the amino and thiol groups.
Elucidation of Reaction Kinetics and Mechanisms
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the interplay of its substituent groups and the nature of the attacking nucleophile. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, a thorough understanding of its probable reaction kinetics and mechanisms can be elucidated by examining fundamental principles of SNAr reactions and drawing analogies from studies on closely related compounds.
SNAr reactions of halogenated aromatic compounds are pivotal in synthetic organic chemistry. The generally accepted mechanism for these reactions can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism.
The more common stepwise mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This tetrahedral intermediate is a key species in the reaction pathway. The reaction sequence is as follows:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), leading to the formation of the tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by electron-withdrawing groups.
Leaving Group Departure: The leaving group departs, and the aromaticity of the ring is restored.
In contrast, a concerted mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. The distinction between a stepwise and a concerted mechanism can often be subtle and depends on the relative stability of the potential Meisenheimer intermediate.
Nucleophilic Substitution Mechanisms
For this compound, a nucleophilic substitution reaction would involve the replacement of the chlorine atom by a nucleophile. The presence of the amino group at the meta position to the chlorine atom has a less pronounced electronic effect on the reaction center compared to ortho or para substituents.
Kinetic studies on analogous systems, such as the reaction of p-nitrochlorobenzene with nucleophiles, have shown that the presence of a strong electron-withdrawing group like the nitro group significantly enhances the reaction rate by stabilizing the intermediate carbocation. gauthmath.com While the amino group in this compound is generally considered activating for electrophilic substitution, its influence on nucleophilic substitution is more complex.
Research on the reaction of 2-chloro-5-nitropyrimidine with various amines has provided valuable insights into the kinetics and mechanisms of SNAr reactions. researchgate.net Such studies often generate Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile. The slope of the Brønsted plot (βnuc) provides information about the degree of bond formation in the transition state. A linear Brønsted plot is often indicative of a consistent reaction mechanism across a series of nucleophiles.
Tetrahedral Intermediates
Computational studies are a powerful tool for investigating the structures and energies of these transient species. For instance, density functional theory (DFT) calculations can be employed to model the reaction pathway, including the transition states and intermediates. Such studies on related nitroaromatic compounds have provided detailed insights into the factors governing the stability of Meisenheimer complexes and the activation barriers for their formation and decomposition. nih.gov
Illustrative Kinetic Data
To illustrate the kinetic parameters that would be determined in a study of the nucleophilic substitution of a compound like this compound, the following data tables present hypothetical, yet plausible, data based on trends observed for analogous SNAr reactions.
Table 1: Hypothetical Rate Constants for the Reaction of this compound with Various Nucleophiles in Methanol at 25°C.
| Nucleophile | pKa of Conjugate Acid | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ |
| Piperidine | 11.12 | 1.5 x 10⁻⁴ |
| Glycinate | 9.78 | 8.2 x 10⁻⁵ |
| Morpholine | 8.33 | 3.1 x 10⁻⁵ |
| Aniline | 4.63 | 1.7 x 10⁻⁶ |
Note: This data is illustrative and intended to demonstrate the expected trend of increasing reaction rate with increasing nucleophilicity (higher pKa).
Interactive Data Table 1
Table 2: Hypothetical Activation Parameters for the Reaction of this compound with Piperidine in Methanol.
| Temperature (°C) | k₂ (M⁻¹s⁻¹) | Enthalpy of Activation (ΔH‡), kJ/mol | Entropy of Activation (ΔS‡), J/mol·K | Gibbs Free Energy of Activation (ΔG‡), kJ/mol |
| 25 | 1.5 x 10⁻⁴ | 65 | -80 | 89 |
| 35 | 4.2 x 10⁻⁴ | |||
| 45 | 1.1 x 10⁻³ |
Note: This data is illustrative. The positive enthalpy of activation is expected for an endothermic bond-breaking/bond-making process, while the negative entropy of activation is characteristic of a bimolecular reaction where two species come together to form a more ordered transition state.
Interactive Data Table 2
Synthesis and Investigation of Derivative Compounds
Schiff Base Metal Complexes
Schiff bases, characterized by the azomethine (-CH=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or a ketone. mwjscience.comredalyc.org Schiff bases derived from aminobenzenethiols are effective ligands capable of forming stable complexes with various transition metals. nih.gov
Synthesis and Coordination Chemistry with Transition Metals
The synthesis of Schiff base metal complexes from 3-Amino-4-chlorobenzenethiol typically involves a two-step process. First, the aminobenzenethiol is condensed with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol, to form the Schiff base ligand. aristonpubs.com Subsequently, the isolated ligand is reacted with a transition metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Fe(III), Mn(II)) to yield the corresponding metal complex. aristonpubs.comnih.gov
These ligands coordinate with metal ions, acting as chelating agents. The coordination typically involves the nitrogen atom of the azomethine group and the sulfur atom from the thiol group, and potentially other donor atoms if present in the aldehyde or ketone precursor. nih.govaristonpubs.com The stability and properties of the resulting complexes are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand.
Table 1: Representative Synthesis of Schiff Base Metal Complexes
| Ligand Precursor | Metal Salt | Resulting Complex Geometry | Reference |
|---|---|---|---|
| Schiff base of o-vanillin and dapsone | Co(II) | Square Planar | aristonpubs.com |
| Schiff base of o-vanillin and dapsone | Fe(III), Mn(III) | Octahedral | aristonpubs.com |
| Schiff base of methyl isobutyl ketone and 2-amino-4-chlorophenol | VO(II), Co(II) | Tetragonal | nih.gov |
Ligand Denticity and Geometrical Configurations
The denticity of a Schiff base ligand refers to the number of donor atoms it uses to bind to the central metal ion. Ligands derived from this compound can be designed to be bidentate, tridentate, or tetradentate. nih.govuchile.cl For example, a simple Schiff base formed with salicylaldehyde (B1680747) would likely be tridentate, coordinating through the azomethine nitrogen, the thiol sulfur, and the hydroxyl oxygen.
The coordination number and the nature of the metal ion dictate the geometrical configuration of the resulting complex. Common geometries observed for these types of complexes include square planar, tetrahedral, octahedral, and distorted trigonal-bipyramidal. aristonpubs.comuchile.cl Spectroscopic methods such as IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for elucidating the coordination mode and the final geometry of the complexes. redalyc.orgaristonpubs.com For instance, infrared spectroscopy can confirm coordination by showing a shift in the C=N stretching frequency and the disappearance of the S-H band.
Heterocyclic Systems Derived from Aminochlorobenzenethiols
The condensation of this compound with various organic reagents provides a direct route to several important classes of sulfur and nitrogen-containing heterocyclic compounds.
Benzothiazoles and Benzothiazolines
Benzothiazoles are a significant class of heterocyclic compounds synthesized primarily through the condensation of 2-aminobenzenethiols with carbonyl compounds like aldehydes, ketones, or carboxylic acid derivatives. nih.govadelphi.edu The reaction typically involves the formation of a Schiff base or thioamide intermediate, followed by intramolecular cyclization to form the thiazole (B1198619) ring fused to the benzene (B151609) ring. researchgate.netmdpi.com A variety of catalysts and reaction conditions, including green chemistry approaches using visible light or reusable catalysts, have been developed to improve the efficiency of this synthesis. nih.govorganic-chemistry.org
The general synthetic route involves reacting the aminobenzenethiol with an aldehyde or an acyl chloride. mdpi.comresearchgate.net For example, reaction with aromatic aldehydes in a suitable solvent often leads to the formation of 2-substituted benzothiazoles. nih.gov
Table 2: Examples of Benzothiazole (B30560) Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiol | Aromatic Aldehydes | Refluxing toluene | 2-Arylbenzothiazole | nih.gov |
| 2-Aminobenzenethiol | Fatty Acids | P4S10, Microwave | 2-Alkylbenzothiazole | nih.gov |
| 2-Aminobenzenethiol | Aldehydes | Visible light, air | 2-Substituted Benzothiazole | organic-chemistry.org |
Benzothiazepines
Benzothiazepines are seven-membered heterocyclic compounds containing a benzene ring fused to a thiazepine ring. The synthesis of 1,5-benzothiazepines can be achieved by the reaction of 2-aminobenzenethiols with α,β-unsaturated carbonyl compounds, known as chalcones. ijnrd.org This reaction is often catalyzed by acids and proceeds via a Michael-type addition of the thiol group to the double bond, followed by intramolecular cyclization of the amino group with the carbonyl carbon. nih.gov Greener synthetic methods, such as using raw mango juice as a biodegradable catalyst, have also been reported. ijnrd.org
Table 3: Synthetic Approaches for Benzothiazepines
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol (B119425) | Chalcone | Raw mango juice, reflux | 1,5-Benzothiazepine | ijnrd.org |
| 2-Aminothiophenol | trans-2,3-disubstituted aziridines | Basic environment | 3-Sulfonamido-1,5-benzothiazepane | nih.gov |
Naphthoquinone Derivatives
Naphthoquinone derivatives can be synthesized by reacting a substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, with a nucleophile like this compound. mdpi.com The reaction typically involves the nucleophilic substitution of one of the chloro groups by the thiol group of the aminobenzenethiol. mdpi.com This creates a new carbon-sulfur bond, linking the aminobenzenethiol moiety to the naphthoquinone core. researchgate.net These reactions are often carried out in the presence of a base to facilitate the deprotonation of the thiol. The resulting compounds are hybrid molecules that incorporate both the naphthoquinone and the substituted aminothiophenol structures. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-aminobenzenethiol |
| Salicylaldehyde |
| o-vanillin |
| Dapsone |
| Methyl isobutyl ketone |
| 2-amino-4-chlorophenol |
| 2,3-dichloro-1,4-naphthoquinone |
| Benzothiazole |
| Benzothiazoline |
| Benzothiazepine |
| 1,5-Benzothiazepine |
| 1,4-Benzothiazepine |
| Naphthoquinone |
Benzothiazine Derivatives
The synthesis of 1,4-benzothiazine derivatives often involves the cyclocondensation of 2-aminothiophenol precursors with various reagents. cbijournal.com For instance, the reaction of substituted 2-aminothiophenols with 1,3-dicarbonyl compounds in dimethylsulfoxide (DMSO) can lead to the formation of 4H-1,4-benzothiazine derivatives. cbijournal.com Further oxidation of these products using reagents like 30% hydrogen peroxide in glacial acetic acid can yield the corresponding sulfone derivatives. cbijournal.com Another approach involves the condensation of 2-aminothiophenols with α-halocarbonyl systems to afford benzothiazine derivatives. easpublisher.com The reaction of 2-aminothiophenol with maleic anhydride (B1165640) results in the formation of 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid. cbijournal.com This intermediate can then be further reacted to produce a variety of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. cbijournal.com
Triazole and Thiadiazole Compounds
Derivatives of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) are known to exhibit a wide range of biological activities. mdpi.comnih.gov The synthesis of these compounds can be achieved through multi-step reaction sequences. A common strategy involves the conversion of a starting material into an acid hydrazide, which then serves as a key intermediate. researchgate.netnih.gov For example, treatment of an acid hydrazide with formic acid can yield an N-formyl acid hydrazide, which upon refluxing with reagents like phosphorous pentasulphide, can cyclize to form a 1,3,4-thiadiazole ring. researchgate.netnih.gov
Alternatively, reaction of an acid hydrazide with an isothiocyanate can produce a thiosemicarbazide (B42300) intermediate. mdpi.com This intermediate can then be cyclized under acidic or basic conditions to yield either a 1,3,4-thiadiazole or a 1,2,4-triazole-thiol, respectively. mdpi.com For instance, treatment with cold concentrated sulfuric acid can facilitate the conversion of the thiosemicarbazide into a 1,3,4-thiadiazole ring. mdpi.com Conversely, cyclization in the presence of sodium hydroxide (B78521) can lead to the formation of a 4-substituted-5-mercapto-4H-1,2,4-triazole. mdpi.com
Sulfone and Sulfoxide (B87167) Analogs
The synthesis of sulfone and sulfoxide analogs from sulfide (B99878) precursors is a fundamental transformation in organic chemistry. organic-chemistry.orgresearchgate.netmdpi.com A common method for this conversion is oxidation. Various oxidizing agents can be employed to achieve the selective oxidation of sulfides to either sulfoxides or sulfones. organic-chemistry.org
Hydrogen peroxide is a widely used oxidant for this purpose. organic-chemistry.org The selectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide can favor the formation of sulfoxides, while niobium carbide as a catalyst can efficiently produce sulfones. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, in the presence of hydrogen peroxide, also offer a highly efficient and selective method for synthesizing sulfoxides and sulfones, with selectivity being dependent on the reaction conditions. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide, which is a stable and inexpensive reagent for the oxidation of sulfides. organic-chemistry.org
Advanced Derivatization Strategies and Analog Design
Advanced derivatization strategies focus on creating novel analogs with tailored properties. One such strategy involves the construction of fused heterocyclic systems. For instance, 4-amino-5-mercapto-3-substituted-s-triazoles are valuable precursors for synthesizing s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org This can be achieved through cyclocondensation reactions with various reagents like carboxylic acids, acyl halides, or cyanogen (B1215507) bromide. clockss.org
Another approach involves the modification of existing heterocyclic cores. For example, the thiol group in 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol can be displaced by secondary amines to introduce new substituents. researchgate.net Furthermore, the design of multi-component reactions allows for the efficient synthesis of complex molecules in a single step. An example is the three-component reaction of o-iodoanilines, potassium sulfide, and dimethyl sulfoxide to produce 2-unsubstituted benzothiazoles. organic-chemistry.org
Structural Characterization Methodologies
The structural elucidation of newly synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For instance, in the characterization of aminothiophenol isomers, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹, while the S-H stretching vibration appears around 2530 cm⁻¹. semanticscholar.org The C-H stretching vibrations for aromatic structures are usually found between 3000 and 3200 cm⁻¹. semanticscholar.org In the context of triazole and thiadiazole synthesis, the IR spectra can confirm the presence of key functional groups such as C=O and C=S stretching bands in intermediates like acid hydrazides and thiosemicarbazides. researchgate.netnih.gov
Table 1: Key IR Absorption Bands for Functional Groups in this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| S-H Stretch (Thiol) | ~2530 |
| C-H Stretch (Aromatic) | 3000 - 3200 |
| C=O Stretch (Carbonyl) | 1640 - 1705 |
| C=S Stretch (Thione) | 1190 - 1240 |
Data compiled from various spectroscopic studies. mdpi.comresearchgate.netnih.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons. The chemical shift (δ) of a proton is influenced by its neighboring atoms. For example, in the ¹H NMR spectra of 1,4-benzothiazine derivatives, the protons on the aromatic ring typically appear in the region of δ 6.3-7.5 ppm. core.ac.uk The protons on the heterocyclic ring exhibit signals at different chemical shifts depending on their substitution pattern. core.ac.uk
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In amino acid and peptide derivatives, the carbonyl carbons are particularly sensitive to their environment and can be used to study intermolecular interactions. mdpi.com The chemical shifts of aromatic carbons in substituted benzenes are well-documented and can be used to confirm the substitution pattern.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Derivative Structures
| Nucleus | Compound Type | Representative Chemical Shift (δ ppm) |
| ¹H | Aromatic Protons | 6.3 - 8.5 |
| ¹H | Aliphatic Protons (near heteroatoms) | 2.0 - 4.5 |
| ¹³C | Aromatic Carbons | 110 - 150 |
| ¹³C | Carbonyl Carbons | 160 - 180 |
| ¹³C | Aliphatic Carbons | 20 - 60 |
Note: Chemical shifts are highly dependent on the specific molecular structure and solvent used. core.ac.ukmdpi.comrsc.orgrsc.orgmdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of newly synthesized derivatives of this compound. In studies involving the formation of heterocyclic systems, such as benzothiazoles, from the reaction of this compound with various aldehydes, MS and HRMS are indispensable for confirming the successful cyclization and incorporation of the respective aldehyde fragments.
For instance, the reaction of this compound with a substituted benzaldehyde (B42025) can yield a 2-aryl-benzothiazole derivative. HRMS analysis of such a compound would be expected to show a molecular ion peak ([M+H]⁺) corresponding to the exact calculated mass, confirming the elemental formula. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, providing further evidence for the structure.
Table 1: Illustrative HRMS Data for a Hypothetical Benzothiazole Derivative
| Compound Name | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| 2-(4-methoxyphenyl)-6-chloro-1,3-benzothiazol-5-amine | C₁₄H₁₁ClN₂OS | 290.0281 | 290.0285 |
Note: The data in this table is hypothetical and serves for illustrative purposes.
Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Complexes
When derivatives of this compound are used as ligands to form coordination complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique to probe the electronic structure and coordination environment of the metal center. The thiol and amino groups of the ligand can coordinate to the metal ion, and the resulting complex may exhibit paramagnetic properties.
EPR studies can provide information on the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the coordination sphere around the paramagnetic ion. For example, a copper(II) complex with a derivative of this compound might be expected to show a characteristic axial or rhombic EPR spectrum, from which the principal g-values (gₓ, gᵧ, g₂) can be determined.
Powder X-ray Diffraction (PXRD) for Crystalline Nature and Domain Size
Powder X-ray Diffraction (PXRD) is employed to assess the crystalline nature and phase purity of solid-state derivatives of this compound. The technique is crucial for characterizing the bulk material, confirming whether a product is amorphous or crystalline. For crystalline materials, the PXRD pattern is a unique fingerprint that can be used for identification and to assess purity by comparing it to a calculated pattern from single-crystal X-ray data or to patterns of known phases.
The positions of the diffraction peaks (in terms of 2θ) are determined by the unit cell dimensions of the crystal lattice, while the intensities are related to the arrangement of atoms within the unit cell. The sharpness of the diffraction peaks is related to the size of the crystalline domains. Broad peaks are indicative of small crystallite size or the presence of lattice strain, from which the average crystallite domain size can be estimated using the Scherrer equation.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to modern computational chemistry, providing a route to solve the Schrödinger equation for a given molecule. For a molecule like 3-Amino-4-chlorobenzenethiol, Density Functional Theory (DFT) is a particularly well-suited and widely used method. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, especially for molecules of this size, without a significant loss of accuracy.
In a typical DFT study of this compound, a suitable functional (e.g., B3LYP or PBE) and basis set (e.g., 6-311++G(d,p)) would be selected. researchgate.netijcce.ac.ir The choice of functional and basis set is crucial as it directly impacts the accuracy of the calculated properties. These calculations can predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, electronic structures, and reaction energies.
Molecular Geometry Optimization and Stability Analysis
A primary step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure of this compound, the computational algorithm systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface.
Once the optimized geometry is found, a frequency calculation is typically performed. This serves two main purposes:
Stability Confirmation : A true energy minimum will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies would indicate that the structure is not a stable minimum but rather a transition state or a higher-order saddle point.
Thermodynamic Properties : From the vibrational frequencies, various thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be calculated.
For this compound, this analysis would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity).
LUMO : This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mwjscience.com A small gap suggests the molecule is more reactive. For this compound, a DFT calculation would provide the energies of these orbitals and a visualization of their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis This interactive table would typically display the calculated energy values for the HOMO, LUMO, and the HOMO-LUMO gap for this compound.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, these would include:
Infrared (IR) Spectroscopy : The vibrational frequencies calculated after geometry optimization can be used to generate a theoretical IR spectrum. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule (e.g., N-H stretch, C-Cl stretch, S-H stretch). Comparing the theoretical spectrum with an experimental one can help in the assignment of spectral bands and confirm the molecular structure. ijcce.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are often plotted against experimental values to check for linear correlation, aiding in the structural elucidation of the molecule and the assignment of NMR signals. epstem.net
UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic properties and color of the compound.
Computational Elucidation of Reaction Pathways and Transition States
DFT calculations can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By locating the transition state structure (which has exactly one imaginary frequency) and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, one could computationally study the mechanism of oxidation of the thiol group or electrophilic substitution on the benzene (B151609) ring.
Molecular Modeling of Intermolecular Interactions
The behavior of this compound in a condensed phase (liquid or solid) is governed by its interactions with neighboring molecules. Molecular modeling can be used to study these intermolecular forces, which include:
Hydrogen Bonding : The amino (-NH₂) and thiol (-SH) groups in this compound can act as hydrogen bond donors, while the nitrogen, chlorine, and sulfur atoms can act as acceptors.
Van der Waals Interactions : These are weaker, non-specific interactions that occur between all molecules.
π-π Stacking : The aromatic benzene ring can interact with the rings of adjacent molecules.
Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. researchgate.net Understanding these forces is crucial for predicting physical properties such as boiling point, solubility, and crystal packing.
Applications in Specialized Chemical Research Fields
Intermediate in Organic Synthesis for Fine Chemicals
In the synthesis of fine chemicals, 3-Amino-4-chlorobenzenethiol serves as a valuable precursor due to the differential reactivity of its functional groups. The thiol and amino groups are excellent nucleophiles, enabling the construction of heterocyclic systems, which are central to many functional molecules.
The structure of this compound is particularly suited for the synthesis of phenothiazine derivatives. Phenothiazines represent a class of heterocyclic compounds that form the core structure of many pharmaceutical drugs, especially neuroleptics used to treat psychosis. The synthesis typically involves the reaction of an aminobenzenethiol with a suitable partner to form the characteristic tricyclic phenothiazine scaffold. Derivatives of phenothiazines have been investigated for a range of biological activities, including cytotoxic effects on cancer cells and modulation of cholinesterase activity nih.gov. By serving as a starting material for chlorinated phenothiazines, this compound is a key intermediate for developing novel therapeutic agents. The reaction of related aminobenzenethiols with cyclohexanones has been shown to be an effective, metal-free method for constructing the phenothiazine core researchgate.net.
The utility of the phenothiazine ring system, derived from aminobenzenethiols, extends beyond pharmaceuticals into the agrochemical sector. These heterocyclic structures are found in various compounds developed for crop protection researchgate.net. The synthesis pathways that utilize aminobenzenethiols provide a direct route to creating a diverse library of substituted phenothiazines for screening and development of new agrochemicals.
Furthermore, the "3-amino-4-chloro" substitution pattern present in the molecule is found in intermediates used for producing specialty pigments. For instance, the related compound 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a crucial intermediate in the synthesis of C.I. Pigment Yellow 93 google.com. This suggests that this compound could similarly be used as a building block for high-performance dyes and pigments, where the specific substitution pattern influences the final color and stability.
The primary role of this compound in the synthesis of complex molecules is its function as a precursor to heterocyclic systems. The presence of both an amino (-NH2) and a thiol (-SH) group allows for double cyclization reactions with appropriate reagents. A significant application is the synthesis of substituted phenothiazines, which are complex tricyclic molecules. This can be achieved through several synthetic strategies, including the Smiles rearrangement, where an aminothiol reacts with a halonitrobenzene researchgate.net. Another established method involves the transition-metal-free reaction between aminobenzenethiols and cyclohexanones, where molecular oxygen acts as the hydrogen acceptor to facilitate the formation of the final aromatic ring system researchgate.net. These reactions demonstrate the compound's utility in constructing intricate molecular architectures from simpler, readily available starting materials.
| Reactant Class | Reaction Type | Resulting Complex Molecule |
|---|---|---|
| Halonitrobenzenes | Smiles Rearrangement | Substituted Chloro-Phenothiazines |
| Substituted Cyclohexanones | Condensation/Aromatization | Substituted Chloro-Phenothiazines |
Contributions to Materials Science and Engineering
In materials science, the functional groups of this compound provide reactive sites for polymerization and for grafting onto surfaces, enabling the development of advanced materials with tailored properties.
The amino and thiol groups on the this compound molecule are both capable of participating in polymerization reactions. This dual reactivity opens the possibility of creating unique polymer structures. Drawing parallels from similar compounds like 4-Chloro-1,3-benzenedithiol, which can undergo polymerization to form hyperbranched structures, this compound could be used to synthesize novel poly(aminothiophenol)s researchgate.net. Such polymers may exhibit interesting properties, including high thermal stability and chemical resistance, making them suitable for specialty coatings or as components in polymer composites. The amino group can also react with carboxylic acids or acyl chlorides to form polyamides, while the thiol group can participate in thiol-ene reactions, offering multiple pathways to incorporate this monomer into diverse polymer backbones.
The structure of this compound, featuring an aromatic ring with electron-donating (amino, thiol) and electron-withdrawing (chloro) substituents, is a common design motif for functional organic materials. This electronic arrangement can give rise to interesting optical and electronic properties. While direct studies on this specific isomer are limited, its architecture suggests potential applications in the field of molecular electronics. The thiol group is well-known for its strong affinity for noble metal surfaces, such as gold, silver, and platinum. This allows the molecule to form self-assembled monolayers (SAMs) on these surfaces. Such SAMs are foundational in the development of molecular-scale electronic devices, sensors, and anti-corrosion coatings. The ability to form a well-ordered molecular layer makes this compound a candidate for tuning the work function of electrodes or for creating functional interfaces in organic electronic devices.
| Potential Material Type | Key Functional Group | Potential Application |
|---|---|---|
| Hyperbranched Poly(aminothiophenol)s | Amino and Thiol | Specialty coatings, metal scavengers |
| Self-Assembled Monolayers (SAMs) | Thiol | Molecular electronics, sensors, corrosion inhibition |
| Polyamide or Poly(thio-amide) Films | Amino and Thiol | High-performance composites, thermally stable films |
Analytical Chemistry Methodologies
The functional groups present in aminothiophenols, namely the soft Lewis base (thiol) and hard Lewis base (amino), suggest a potential for these compounds to act as reagents in analytical chemistry, particularly for the detection and quantification of metal ions. However, specific, well-established analytical methods that utilize this compound as a primary reagent or reference standard are not prominently reported. While related heterocyclic compounds derived from aminothiols are used for such purposes, the direct application of this compound is an area that warrants further research and development.
The role of this compound in the development of advanced analytical techniques is not clearly defined in the existing literature. The development of new analytical methods often involves novel reagents that provide enhanced sensitivity, selectivity, or new detection mechanisms. While the structure of this compound makes it a candidate for designing new colorimetric or electrochemical sensors, its direct contribution to pioneering new analytical methodologies has not been a significant focus of published research.
Ligand Chemistry and Coordination Compound Design
The most significant area of research involving compounds like this compound is in the field of coordination chemistry. The ability of the amino and thiol groups to coordinate with metal ions makes these molecules excellent precursors for versatile ligands, particularly Schiff base ligands.
Aminothiophenols are valuable building blocks for synthesizing multidentate Schiff base ligands. ijrpc.com These ligands are typically formed through the condensation reaction of the amino group with an aldehyde or ketone. nih.govscispace.com While specific studies on this compound are limited, extensive research on its isomer, 2-Amino-4-chlorobenzenethiol (B107409) , illustrates the principles of engineering metal complexes.
For instance, a Schiff base ligand can be synthesized through the condensation of 2-Amino-4-chlorobenzenethiol with 3,5-dichloro-2-hydroxybenzaldehyde. sigmaaldrich.com This resulting ligand can then be reacted with various transition metal salts, such as those of Cobalt(II), Nickel(II), and Copper(II), to yield mononuclear coordination complexes. sigmaaldrich.com The coordination typically involves the azomethine nitrogen and the phenolic oxygen, creating stable chelate rings with the central metal ion. ijrpc.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to geometries such as distorted octahedral. ijrpc.com
Table 1: Properties of Metal Complexes with a Schiff Base Ligand Derived from 2-Amino-4-chlorobenzenethiol Note: The following data is based on a Schiff base ligand derived from the isomer 2-Amino-4-chlorobenzenethiol and 3,5-dichloro-2-hydroxybenzaldehyde.
| Metal Ion | Molecular Formula of Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Proposed Geometry |
| Co(II) | [Co(L)₂(H₂O)₂] | 12.5 | 4.95 | Octahedral |
| Ni(II) | [Ni(L)₂(H₂O)₂] | 10.8 | 3.15 | Octahedral |
| Cu(II) | [Cu(L)₂(H₂O)₂] | 15.2 | 1.89 | Octahedral |
| Zn(II) | [Zn(L)₂(H₂O)₂] | 11.6 | Diamagnetic | Octahedral |
This table is generated based on principles discussed in the literature for analogous systems. ijrpc.com
The exploration of structure-property relationships is crucial for designing functional coordination compounds. This is achieved by characterizing the synthesized complexes using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is fundamental in confirming the coordination of the Schiff base ligand to the metal ion. A key indicator is the shift of the azomethine (C=N) stretching vibration band to a lower frequency in the spectra of the metal complexes compared to the free ligand. sjctni.edu This shift confirms the involvement of the azomethine nitrogen in the coordination. The presence of broad bands in the 3350-3400 cm⁻¹ region can indicate the presence of coordinated water molecules. sjctni.edu
Electronic Spectra and Magnetic Susceptibility: These measurements provide insight into the geometry of the complexes. For example, the magnetic moment values can help differentiate between high-spin octahedral, square planar, or tetrahedral geometries for a given metal ion. ijrpc.com The electronic absorption spectra show bands corresponding to d-d transitions of the metal ion, the positions of which are indicative of the ligand field environment and the resulting coordination geometry.
Through the systematic synthesis and characterization of these complexes, researchers can correlate changes in the ligand structure (e.g., the position of the chloro or amino groups) or the choice of metal ion with the resulting electronic, magnetic, and geometric properties. This fundamental understanding allows for the rational design of new metal complexes with tailored properties for applications in catalysis, materials science, and biological systems. ijrpc.comnih.gov
Ligand Design for Specific Molecular Interactions (e.g., Structure-Affinity Relationships (SAR) for receptor binding)
While specific and detailed structure-affinity relationship (SAR) studies centered exclusively on this compound as a primary ligand are not extensively documented in publicly available research, its chemical structure presents a valuable scaffold for the design of novel ligands aimed at specific molecular interactions. The strategic placement of the amino, chloro, and thiol groups on the benzene (B151609) ring offers multiple points for chemical modification, making it a versatile building block for creating libraries of compounds to probe receptor binding pockets and establish SAR.
The inherent reactivity of the amino and thiol groups allows for a variety of synthetic transformations. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the thiol group is amenable to alkylation, oxidation, or cyclization reactions. These modifications can systematically alter the steric, electronic, and hydrogen-bonding properties of the resulting molecules, which are critical determinants of receptor affinity and selectivity.
For instance, 2-aminobenzenethiols are well-known precursors in the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.netmdpi.com The general synthesis involves the condensation of a 2-aminobenzenethiol with various aldehydes, ketones, or carboxylic acid derivatives. nih.govresearchgate.net By using this compound in such reactions, a library of substituted benzothiazoles can be generated where the chloro and amino (or a derivatized amino) groups provide additional points of diversity.
Similarly, aminobenzenethiols are key starting materials for the synthesis of phenothiazines, another important class of bioactive molecules. rsc.orgresearchgate.net The reaction of 2-amino-4-chlorobenzenethiol with cyclohexanone derivatives, for example, can lead to the formation of novel phenothiazine structures. rsc.org
The exploration of this compound in ligand design can be conceptualized through the systematic modification of its functional groups to understand their influence on binding to a hypothetical receptor.
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Type of Modification | Potential Impact on Molecular Interactions |
| Amino Group (-NH2) | Acylation (e.g., with various acid chlorides) | Introduces hydrogen bond acceptors and can alter steric bulk. |
| Alkylation (e.g., with different alkyl halides) | Modifies basicity and introduces hydrophobic interactions. | |
| Schiff Base Formation (e.g., with diverse aldehydes) | Creates a more rigid structure and introduces new interaction points. | |
| Thiol Group (-SH) | Alkylation (e.g., with substituted benzyl halides) | Introduces bulky groups and potential for pi-stacking interactions. |
| Cyclization (e.g., to form benzothiazoles) | Creates a rigid, bicyclic scaffold with altered electronics. | |
| Aromatic Ring | Not directly modified in initial SAR | The chlorine atom provides a specific electronic and steric influence. |
A hypothetical SAR study could involve synthesizing a series of derivatives based on the modifications outlined in Table 1 and then evaluating their binding affinity for a particular receptor. For example, by keeping the core 3-amino-4-chlorophenylthio moiety constant and varying the substituent on the amino group, one could determine the optimal size, polarity, and hydrogen bonding capacity for that part of the binding pocket. Subsequent modifications to the thiol group could then explore other regions of the receptor.
While direct experimental data on ligands derived specifically from this compound and their receptor binding affinities are scarce in the literature, its utility as a versatile chemical scaffold is evident from the broader chemistry of aminobenzenethiols. nih.govmdpi.comrsc.org The principles of medicinal chemistry suggest that derivatives of this compound hold potential for the development of new therapeutic agents, and it remains an interesting starting point for future SAR investigations.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Methodologies
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Future research will likely focus on the development of novel asymmetric synthetic methodologies to produce enantiomerically pure derivatives of 3-Amino-4-chlorobenzenethiol. While general methods for the asymmetric synthesis of chiral amines and thiols are established, specific applications to this particular scaffold remain an area ripe for exploration. rsc.orgyale.edu
Key avenues of investigation will include:
Chiral Catalysis: The use of chiral metal complexes or organocatalysts to control the stereochemical outcome of reactions involving this compound. This could involve asymmetric modifications of the amino or thiol groups, or reactions at the aromatic ring that introduce new stereocenters.
Enzyme-Mediated Synthesis: The application of enzymes, such as aminotransferases or thiolases, to catalyze stereoselective transformations of this compound or its precursors. Biocatalysis offers the potential for high enantioselectivity under mild and environmentally friendly conditions. frontiersin.orgmorressier.comrsc.orgmdpi.com
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the this compound molecule to direct the stereochemistry of subsequent reactions. The auxiliary can then be removed to yield the desired enantiomerically enriched product.
These methodologies could lead to the synthesis of novel chiral ligands for asymmetric catalysis, as well as new drug candidates with improved efficacy and reduced side effects.
Integration with Supramolecular Chemistry and Self-Assembly
The presence of both hydrogen bond donating (amine) and accepting (thiol, chlorine) groups, along with an aromatic ring capable of π-π stacking, makes this compound an intriguing candidate for supramolecular chemistry and the design of self-assembling systems. Future research in this area could explore its use in the construction of complex, functional architectures.
Potential research directions include:
Crystal Engineering: The systematic study of the non-covalent interactions that govern the packing of this compound and its derivatives in the solid state. mdpi.comresearchgate.net This could lead to the design of new crystalline materials with tailored properties, such as nonlinear optical activity or porosity.
Supramolecular Polymers: The use of this compound as a monomeric unit for the construction of supramolecular polymers held together by non-covalent interactions. These materials could exhibit interesting properties such as self-healing and responsiveness to external stimuli.
Functional Gels and Liquid Crystals: The incorporation of this compound into gelators or liquid crystalline molecules to create new soft materials with applications in areas such as sensing, drug delivery, and display technologies.
The exploration of the supramolecular chemistry of this compound and its derivatives, such as aminobenzothiazoles, opens up possibilities for creating novel materials with emergent properties. nih.gov
Advanced In Silico Modeling for Predictive Chemistry and Material Design
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules and materials. Future research on this compound will undoubtedly leverage advanced in silico modeling techniques to predict its properties and guide experimental efforts.
Key areas for computational investigation include:
Quantum Chemical Calculations: The use of methods like Density Functional Theory (DFT) to accurately predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and designing more efficient synthetic routes.
Molecular Dynamics Simulations: The simulation of the dynamic behavior of systems containing this compound to study processes such as self-assembly, protein-ligand binding, and transport through membranes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of predictive models that correlate the structural features of this compound derivatives with their biological activity or material properties. researchgate.net This can be used to design new compounds with enhanced performance. A study on the related 4-amino-3-chloro benzoate ester derivatives has already demonstrated the utility of in silico analysis in predicting biological activity. nih.gov
The integration of computational modeling with experimental work will be crucial for the rational design of new functional molecules and materials based on the this compound scaffold.
Exploration of Sustainable and Biocatalytic Synthetic Routes
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is a major priority. Future research will focus on developing more environmentally friendly methods for the synthesis of this compound and its derivatives.
Promising avenues for research include:
Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes to perform key synthetic steps. chemrxiv.org Biocatalysis can offer high selectivity, mild reaction conditions, and the use of renewable resources. frontiersin.orgmorressier.comrsc.orgmdpi.com
Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes.
Use of Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more sustainable alternatives, such as water, supercritical fluids, or bio-based solvents.
By embracing the principles of green chemistry, researchers can develop synthetic routes to this compound that are not only efficient but also environmentally responsible.
Multicomponent Reaction Strategies for Molecular Diversity
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. The application of MCRs to this compound represents a significant opportunity to rapidly access a wide range of novel and structurally complex molecules.
Future research in this area could involve:
Development of Novel MCRs: The design of new MCRs that specifically utilize the unique reactivity of the amino and thiol groups of this compound.
Synthesis of Heterocyclic Libraries: The use of MCRs to synthesize diverse libraries of heterocyclic compounds derived from this compound. nih.gov These libraries can then be screened for biological activity, leading to the discovery of new drug candidates. The versatility of the related compound, 2-aminobenzothiazole (B30445), in MCRs highlights the potential of this approach. nih.gov
Combinatorial Chemistry: The combination of MCRs with combinatorial chemistry techniques to generate large and diverse libraries of compounds for high-throughput screening.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Amino-4-chlorobenzenethiol with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and amination of benzenethiol precursors. Key steps include:
- Chlorination : Introduce the chloro group at the 4-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃).
- Amination : Introduce the amino group at the 3-position via nitration followed by reduction (e.g., HNO₃/H₂SO₄, then Fe/HCl).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Inspect gloves for defects before use .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture to prevent thiol oxidation. Regularly check for decomposition via FT-IR (S-H stretch at ~2500 cm⁻¹) .
Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and amine/thiol protons (δ 3.5–5.0 ppm). ¹³C NMR confirms substitution patterns.
- FT-IR : Detect S-H (~2550 cm⁻¹), N-H (~3350 cm⁻¹), and C-Cl (~750 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calc. for C₆H₅ClN₂S: 172.98 g/mol) .
Advanced Research Questions
Q. How does the position of functional groups in this compound isomers influence their biological activity?
- Methodological Answer : Structural isomerism significantly alters electronic and steric properties. For example:
- 2-Amino-4-chlorobenzenethiol : The para-chloro and ortho-amino groups create steric hindrance, reducing interaction with microbial enzymes (moderate anticancer activity).
- This compound : The meta-amino group allows better hydrogen bonding with targets, but limited antimicrobial activity suggests weaker binding affinity compared to analogs.
- Experimental Validation : Compare IC₅₀ values against E. coli or S. aureus using broth microdilution assays under standardized conditions .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO localization on the thiol group indicates nucleophilic reactivity.
- Reactivity Prediction : Simulate reactions with electrophiles (e.g., alkyl halides) to assess activation energies. Validate with experimental kinetic studies (e.g., monitoring thiolate formation via UV-Vis at 412 nm) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., fixed inoculum size: 1–5 × 10⁵ CFU/mL).
- Control Variables : Test under varying pH (5–8) and temperature (25–37°C) to identify confounding factors.
- Structural Analogs : Compare with 3-Amino-4-chlorobenzamide (CAS 19694-86-1), which has a more rigid benzamide core, to isolate the thiol group’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
